phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate
Overview
Description
Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate is a chemical compound with the molecular formula C10H9N3O3 . It has a molecular weight of 219.2 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as this compound, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids . The reaction mixture is typically refluxed for several hours, then cooled to room temperature and poured onto ice . The product is then isolated and purified .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C10H9N3O3/c1-7-11-9(13-16-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13,14)
. This indicates that the molecule consists of a phenyl group attached to a carbamate group, which in turn is attached to a 5-methyl-1,2,4-oxadiazol-3-yl group .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.2 .
Scientific Research Applications
1. Applications in Organic Electronics and Photonics
Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate derivatives are used in the field of organic electronics and photonics. Polymers with carbazole-oxadiazole side chains, for instance, have been synthesized for use as ambipolar hosts in phosphorescent light-emitting diodes (LEDs). These polymers exhibit good thermal stability and are suitable for a range of phosphors, indicating their potential in advanced electronic applications (Zhang et al., 2011).
2. Role in Biological Activities and Drug Synthesis
Compounds containing the this compound structure have been synthesized and tested for various biological activities. For instance, novel carbazole conjugates with 1,3,4-oxadiazol-2-amines have been developed and characterized, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new drugs (Verma et al., 2022).
3. Anticancer Potential
Research has also been conducted on derivatives of this compound for their anticancer properties. For example, a series of substituted N-phenyl benzamides with this structure were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. This demonstrates the potential use of such compounds in cancer therapy (Ravinaik et al., 2021).
Future Directions
Properties
IUPAC Name |
phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-11-9(13-16-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHEFYVRPQWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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